[8-(Hydroxymethyl)-1-methyl-7-methylidene-4-propan-2-yl-6-bicyclo[3.2.1]octanyl]methanol
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Overview
Description
Dihydroprehelminthosporol is a natural organic compound with the molecular formula C15H26O2. It is a yellow crystalline solid, stable at room temperature. This compound is isolated from the fungus Veronaea sp. and has shown cytotoxicity towards human cancer cell lines A549 and SK-OA-3 .
Preparation Methods
Dihydroprehelminthosporol is primarily obtained from the fungus Veronaea sp. The isolation process involves culturing the fungus and extracting the compound using various solvents. The compound is then purified using chromatographic techniques . There are no widely reported synthetic routes or industrial production methods for dihydroprehelminthosporol, as it is mainly derived from natural sources.
Chemical Reactions Analysis
Dihydroprehelminthosporol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert dihydroprehelminthosporol to its reduced forms.
Substitution: The compound can undergo substitution reactions with different reagents.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Dihydroprehelminthosporol has several scientific research applications, including:
Chemistry: It is used as a model compound to study the chemical properties and reactions of natural products.
Biology: The compound is studied for its cytotoxic effects on human cancer cell lines, making it a potential candidate for anticancer research.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in cancer treatment.
Industry: Dihydroprehelminthosporol is used in the development of new pharmaceuticals and as a reference compound in analytical chemistry
Mechanism of Action
The mechanism of action of dihydroprehelminthosporol involves its interaction with cellular components, leading to cytotoxic effects. The compound targets specific molecular pathways in cancer cells, disrupting their normal function and leading to cell death. The exact molecular targets and pathways involved are still under investigation, but it is believed to interfere with cellular metabolism and signaling pathways .
Comparison with Similar Compounds
Dihydroprehelminthosporol is structurally similar to other natural products such as prehelminthosporol and prelycopene. These compounds share similar chemical structures but differ in their biological activities and chemical properties. For example, prehelminthosporol and prelycopene have different cytotoxic profiles and may target different cellular pathways. The uniqueness of dihydroprehelminthosporol lies in its specific cytotoxic effects on certain cancer cell lines, making it a valuable compound for targeted cancer research .
Similar compounds include:
- Prehelminthosporol
- Prelycopene
- Isodihydroprehelminthosporol
- Anhydrocochlioquinone A
- Isocochlioquinone A
- Cochlioquinone A
Properties
IUPAC Name |
[8-(hydroxymethyl)-1-methyl-7-methylidene-4-propan-2-yl-6-bicyclo[3.2.1]octanyl]methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26O2/c1-9(2)11-5-6-15(4)10(3)12(7-16)14(11)13(15)8-17/h9,11-14,16-17H,3,5-8H2,1-2,4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFSUHYMYSGYWGI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CCC2(C(C1C(C2=C)CO)CO)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.